

An In-depth Technical Guide to 4-Nitrobenzothioamide: Chemical Properties and Structure

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Compound of Interest

Compound Name: 4-Nitrobenzothioamide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of **4-Nitrobenzothioamide**. While specific experimental data for this compound is limited in publicly available literature, this document compiles established knowledge of related aromatic thioamides and nitro compounds to offer a detailed profile for research and development purposes.

Chemical Structure and Properties

4-Nitrobenzothioamide is an aromatic thioamide featuring a benzene ring substituted with a nitro group at the para position and a thioamide functional group.

Structure:

The presence of the electron-withdrawing nitro group and the thioamide functionality dictates the chemical reactivity and potential biological activity of the molecule. The core chemical and physical properties are summarized in the table below. It is important to note that while the molecular formula and weight are definitive, other physical properties are largely extrapolated from its amide analog, 4-nitrobenzamide, and general characteristics of aromatic thioamides due to a lack of specific experimental data for **4-Nitrobenzothioamide** in the available literature.

Table 1: Physicochemical Properties of **4-Nitrobenzothioamide**

Property	Value	Source/Comment
Molecular Formula	C ₇ H ₆ N ₂ O ₂ S	[1]
Molecular Weight	182.2 g/mol	[1]
Appearance	Expected to be a crystalline solid	Inferred from related compounds.
Melting Point	Data not available. Likely lower than 4-Nitrobenzamide (199-201 °C).	Thioamides often have lower melting points than their corresponding amides.
Boiling Point	Data not available.	Expected to be high due to polarity and molecular weight.
Solubility	Expected to be sparingly soluble in water and soluble in organic solvents like THF, and DMF.	General solubility of aromatic thioamides.
pKa	The thioamide N-H is expected to be more acidic than the corresponding amide N-H.	[2]

Spectroscopic and Structural Characteristics

Detailed crystallographic data for **4-Nitrobenzothioamide** is not readily available. However, studies on primary aromatic thioamides suggest they exhibit similar intermolecular hydrogen-bonding interactions to amides, often forming R²₂(8) dimers and C(4) chains in the solid state. [1] The thioamide functional group is a strong hydrogen-bond donor and a moderate acceptor, making it a valuable moiety for crystal engineering.[1]

Table 2: Expected Spectroscopic Data for **4-Nitrobenzothioamide**

Spectroscopic Technique	Expected Features
¹ H NMR	Aromatic protons in the range of 7.5-8.5 ppm, likely showing two distinct doublets due to the para-substitution. Thioamide N-H protons would appear as a broad singlet, typically downfield.
¹³ C NMR	Aromatic carbons would appear in the 120-150 ppm range. The thiocarbonyl (C=S) carbon is expected to be significantly downfield, around 200-210 ppm.[2]
IR Spectroscopy	Characteristic C=S stretching vibration around 1120 (±20) cm ⁻¹ . N-H stretching vibrations around 3100-3400 cm ⁻¹ . Asymmetric and symmetric NO ₂ stretching bands around 1530 and 1350 cm ⁻¹ , respectively.[2]
UV-Vis Spectroscopy	A characteristic absorption maximum for the thioamide C=S bond is expected around 265 (±5) nm.[2]

Experimental Protocols

A common and effective method for the synthesis of thioamides is the thionation of the corresponding amide using Lawesson's reagent.[3][4]

Synthesis of 4-Nitrobenzothioamide from 4-Nitrobenzamide

Principle: This reaction involves the conversion of the carbonyl group (C=O) of 4-nitrobenzamide to a thiocarbonyl group (C=S) using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide).

Materials:

- 4-Nitrobenzamide

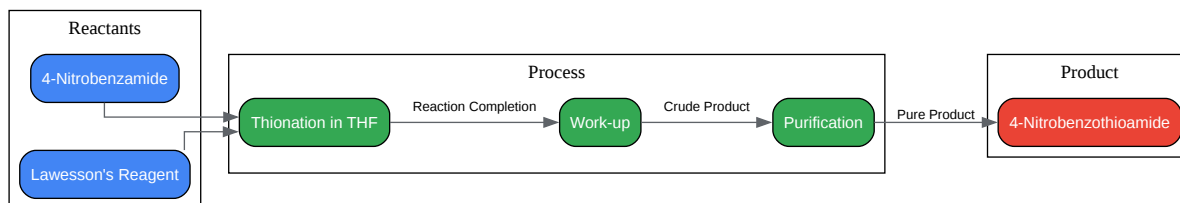
- Lawesson's Reagent
- Anhydrous Tetrahydrofuran (THF)
- Dichloromethane (DCM) or Ethyl Acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl Acetate for chromatography elution

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitrobenzamide in anhydrous THF.
- In a separate flask, dissolve Lawesson's reagent (0.5 to 1.0 molar equivalents) in anhydrous THF.
- Slowly add the Lawesson's reagent solution to the 4-nitrobenzamide solution at room temperature with stirring.
- The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Once the reaction is complete, the solvent is removed under reduced pressure.
- The residue is redissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
- The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated.

- The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford pure **4-Nitrobenzothioamide**.

Diagram of Synthesis Workflow:



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Caption: Workflow for the synthesis of **4-Nitrobenzothioamide**.

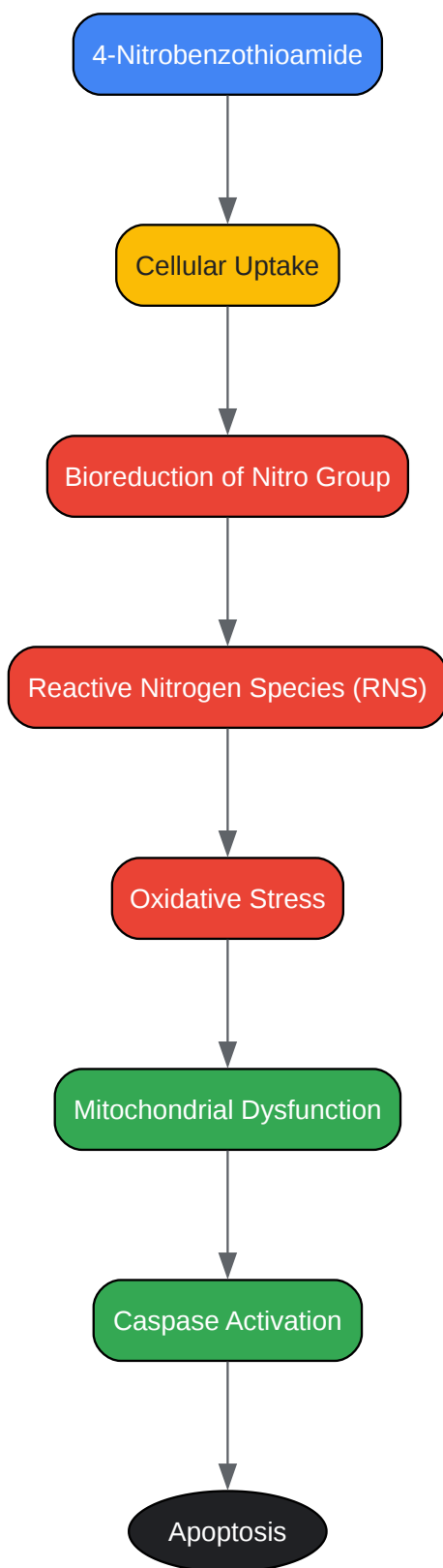
Potential Biological Activity and Signaling Pathways

While specific biological studies on **4-Nitrobenzothioamide** are not extensively documented, the presence of the nitroaromatic and thioamide moieties suggests potential for biological activity.

- Nitroaromatic Compounds:** Many compounds containing a nitro group exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5] The nitro group can be bioreduced in vivo to form reactive nitroso and hydroxylamino intermediates, which can lead to cellular damage in target organisms or cells.
- Thioamides:** Thioamides are known to be isosteres of amides and have been incorporated into various therapeutic agents.[6] They can act as potent hydrogen bond donors and have a greater affinity for certain metals compared to amides, which can be exploited in drug design. [6] Some thioamides have shown promise as inhibitors of various enzymes.

Hypothetical Signaling Pathway for Antitumor Activity:

Based on the known mechanisms of some nitroaromatic anticancer agents, a plausible (though unproven for this specific compound) mechanism could involve the induction of cellular stress and apoptosis.



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Caption: A hypothetical signaling pathway for the antitumor activity of **4-Nitrobenzothioamide**.

Conclusion

4-Nitrobenzothioamide is a compound of interest for chemical and pharmaceutical research due to its structural features. While direct experimental data is sparse, this guide provides a solid foundation based on the known chemistry of aromatic thioamides and nitro compounds. The synthetic protocol outlined is robust and well-established for this class of molecules. Further investigation into the specific physical, chemical, and biological properties of **4-Nitrobenzothioamide** is warranted to fully explore its potential in drug discovery and materials science.

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